Geraniol has been used in microbiology, specifically in the engineering of Escherichia coli for the production of geraniol .
Application: Geraniol is produced in E. coli by expressing a heterologous mevalonate pathway and replacing the terpene synthase with a geraniol synthase from Ocimum basilicum . An alcohol acyltransferase (AAT) from Rosa hybrida is also co-expressed for the specific acetylation of geraniol .
Method: The low water solubility of geranyl acetate, the product of geraniol acetylation, allows it to partition into the organic phase of a two-phase system, relieving the cellular toxicity attributed to the build-up of geraniol in the aqueous phase .
Results: In a partially optimized system, this strain produced 4.8 g/L geranyl acetate (based on the aqueous volume), representing the highest monoterpene titre achieved from microbial culture to date .
Geraniol has shown potential in cancer research, with studies indicating its effectiveness against a broad range of cancers, including colon, prostate, breast, lung, skin, kidney, liver, and pancreatic cancer .
Application: Geraniol has been found to induce apoptosis and cell cycle arrest, modulate multiple molecular targets, including p53 and STAT3, activate caspases, and modulate inflammation via transcriptional regulation .
Method: The methods of application vary depending on the specific type of cancer being studied. Most involve the administration of geraniol to cancer cells or animal models and subsequent analysis of its effects .
Results: The results have shown that geraniol can effectively inhibit cancer cell growth and induce apoptosis .
Geranyl ferulate, chemically known as (E)-geranylferulic acid, is a natural compound categorized under the class of aryl compounds. It is derived from the esterification of geraniol and ferulic acid, featuring the molecular formula C20H26O4 and a CAS number of 1206615-69-1. This compound is primarily isolated from various plant species, including Zingiber officinale (ginger), where it exhibits notable biological properties and potential health benefits .
Geranyl ferulate has demonstrated significant biological activities, including:
The synthesis of geranyl ferulate can be achieved through several methods:
Geranyl ferulate has diverse applications across various fields:
Geranyl ferulate shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Geraniol | Contains a similar geranyl group | Antimicrobial, antioxidant | Primarily used as a fragrance |
Ferulic Acid | Common phenolic structure | Antioxidant, anti-inflammatory | Found widely in plant-based foods |
Cinnamic Acid | Similar aromatic structure | Antimicrobial, anti-inflammatory | Used extensively in flavoring |
Eugenol | Contains similar phenolic components | Analgesic, antimicrobial | Commonly found in clove oil |
Geranyl ferulate is unique due to its specific combination of geraniol and ferulic acid functionalities, which contribute to its distinct biological activities not fully replicated by its analogs. Its dual action as both an antioxidant and an anti-inflammatory agent sets it apart from many similar compounds .